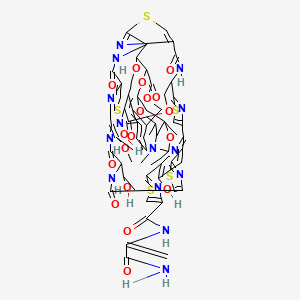

Thiazomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La thiazomycine A est un nouvel antibiotique peptidique thiazolyle isolé de la bactérie Amycolatopsis fastidiosa . Elle est étroitement liée à la nocathiacine I et présente une activité bactéricide puissante contre les agents pathogènes Gram-positifs . La thiazomycine A est particulièrement remarquable pour sa capacité à inhiber la croissance bactérienne en inhibant sélectivement la synthèse des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La thiazomycine A est généralement isolée du bouillon de fermentation d’Amycolatopsis fastidiosa . L’isolement initial implique des extractions à l’acétate d’éthyle et à l’acétone, suivies d’étapes chromatographiques successives sur gel de silice . La présence d’un cycle oxazolidine dans la partie amino-sucre de la thiazomycine A offre des possibilités de modifications chimiques sélectives .

Méthodes de production industrielle : La production industrielle de la thiazomycine A est confrontée à des défis en raison de sa faible teneur dans le bouillon de fermentation par rapport à d’autres peptides thiazolyles . Une méthode chromatographique innovante en une ou deux étapes basée sur la protonation préférentielle a été développée pour la purification à l’échelle pilote de la thiazomycine A .

Analyse Des Réactions Chimiques

Types de réactions : La thiazomycine A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . La présence du cycle oxazolidine permet des modifications chimiques sélectives qui ne sont pas possibles avec d’autres peptides thiazolyles .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la thiazomycine A comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution . Les conditions de réaction impliquent généralement des températures douces et un pH neutre à légèrement acide .

Principaux produits formés : Les principaux produits formés à partir des réactions de la thiazomycine A comprennent des peptides thiazolyles modifiés présentant une activité antibactérienne accrue et une résistance réduite .

Applications de la recherche scientifique

La thiazomycine A a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie . En chimie, elle sert de composé modèle pour l’étude des antibiotiques peptidiques thiazolyles et de leurs modifications chimiques . En biologie, la thiazomycine A est utilisée pour étudier les mécanismes de l’inhibition de la synthèse des protéines et de la résistance bactérienne . En médecine, elle a le potentiel d’être un agent thérapeutique contre les infections bactériennes Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline . Dans l’industrie, la thiazomycine A est explorée pour son potentiel dans le développement de nouveaux antibiotiques avec de nouveaux modes d’action .

Applications De Recherche Scientifique

Thiazomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying thiazolyl peptide antibiotics and their chemical modifications . In biology, this compound is used to investigate the mechanisms of protein synthesis inhibition and bacterial resistance . In medicine, it holds potential as a therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus . In industry, this compound is explored for its potential in developing new antibiotics with novel modes of action .

Mécanisme D'action

La thiazomycine A exerce ses effets antibactériens en inhibant sélectivement la synthèse des protéines chez les bactéries . Elle interagit avec la protéine L11 et l’ARN ribosomique 23S du ribosome 50S, empêchant ainsi la formation de ribosomes fonctionnels et inhibant la croissance bactérienne . Ce mécanisme d’action est distinct de celui des autres classes d’antibiotiques, ce qui fait de la thiazomycine A un composé précieux dans la lutte contre les bactéries résistantes aux antibiotiques .

Comparaison Avec Des Composés Similaires

La thiazomycine A est étroitement liée à d’autres peptides thiazolyles, tels que la nocathiacine I et la nocathiacine III . Elle possède des caractéristiques structurales uniques, y compris un cycle oxazolidine dans la partie amino-sucre, ce qui permet des modifications chimiques sélectives . Cette singularité structurale confère à la thiazomycine A une activité antibactérienne accrue et une résistance réduite par rapport à d’autres peptides thiazolyles .

Liste des composés similaires :- Nocathiacine I

- Nocathiacine III

- Thiomuracine A

- Thiostrepton

- Siomycine A

Propriétés

Formule moléculaire |

C62H60N14O18S5 |

|---|---|

Poids moléculaire |

1449.6 g/mol |

Nom IUPAC |

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |

Clé InChI |

LPGAAUZJQIRAAG-CAYKKMKNSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

SMILES canonique |

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

Synonymes |

thiazomycin A |

Origine du produit |

United States |

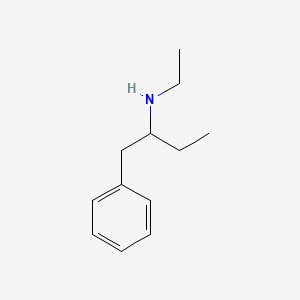

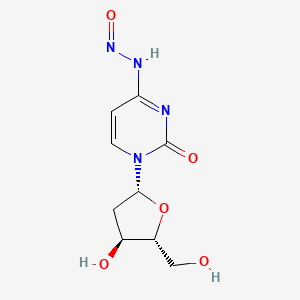

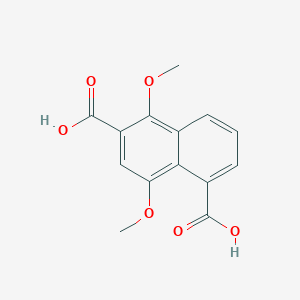

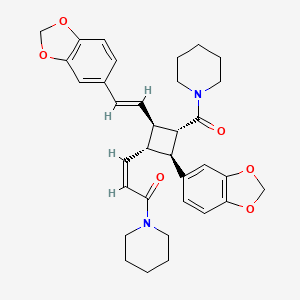

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)